

Enrolling Patients in the SWOG S2101 Clinical Trial: A Guide for Researchers

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This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enrollment of patients in the SWOG **S2101** clinical trial. The SWOG **S2101** study, titled "Biomarker Stratified Cabozantinib (NSC#761968) and Nivolumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study," is a phase II trial investigating the efficacy of a combination immunotherapy in patients with advanced melanoma or squamous cell head and neck cancer.[1][2][3]

Enrollment in this trial is contingent upon meeting specific eligibility criteria and follows a structured protocol involving biomarker analysis to stratify patients. This guide outlines the necessary steps and protocols to successfully identify and enroll eligible patients.

Patient Eligibility Criteria

Potential candidates for the **S2101** trial must meet a stringent set of inclusion and exclusion criteria. These are summarized below for both melanoma and head and neck squamous cell carcinoma (HNSCC) cohorts.

Inclusion Criteria



Criteria	Melanoma	Head and Neck Squamous Cell Carcinoma (HNSCC)
Histology	Histologically confirmed Stage III or IV, unresectable, recurrent, or metastatic non- uveal melanoma.[4]	Histologically confirmed locally recurrent and non-amendable to curative therapy or metastatic squamous cell carcinoma.[4]
Primary Tumor Location	Not Applicable	Oropharynx, oral cavity, hypopharynx, or larynx.[4] Nasopharynx or unknown primary tumors are not eligible. [4]
Prior Treatment	Documented progression within 12 weeks after the last dose of a PD-1 checkpoint inhibitor-based therapy.[4] Minimum of 6 weeks of prior checkpoint inhibition.[4]	Documented progression within 12 weeks after the last dose of a PD-1 checkpoint inhibitor-based therapy.[4] Minimum of 6 weeks of prior checkpoint inhibition.[4]
Disease Status	Measurable disease.[4]	Measurable disease.[4] For oropharyngeal cancer, HPV or p16 status must be known.[4]
Age	18 years or older.[1]	18 years or older.[1]

General Exclusion Criteria

Patients with any of the following conditions are not eligible for the **S2101** trial:

- Active, uncontrolled infections requiring systemic therapy.[4]
- Known human immunodeficiency virus (HIV) infection without anti-retroviral therapy or with a detectable viral load.[4]
- Chronic hepatitis B virus (HBV) or a history of hepatitis C virus (HCV) infection with a detectable viral load.[4]



- History of hemoptysis or tumor bleeding within 90 days prior to registration.
- Tumors invading major vessels.[5]
- Receipt of an organ allograft.[5]
- Inadequate cardiac function.[4]

Enrollment Workflow

The patient enrollment process for the SWOG **S2101** trial follows a multi-step workflow that includes initial screening, registration, and biomarker analysis for stratification.



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Figure 1. SWOG **S2101** Patient Enrollment and Treatment Assignment Workflow.

Experimental Protocols

A core component of the **S2101** trial is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile (GEP) for Tumor Inflammation Score (TIS).[6]

Specimen Collection and Submission

- Tissue Biopsy: A fresh tumor biopsy is required for biomarker analysis.[3] If an archival tissue block is used, it must be accompanied by at least one H&E-stained slide and 20 unstained slides.[5] Biopsy procedures should be minimally invasive.[5]
- Blood Collection: Whole blood must be collected for germline genomic analysis.[5]



• Submission: Specimens are to be submitted via the SWOG Specimen Tracking System within one day of Step 1 registration.

Biomarker Analysis Protocol

The central analysis of TMB and GEP is a key aspect of this trial. The goal is to evaluate the feasibility of a 21-day or less turnaround time for these results.[6]



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Figure 2. Protocol for Biomarker Analysis and Patient Stratification.

Treatment Protocol

Patients enrolled in the study will receive a combination of cabozantinib and nivolumab.[1] The study will assess the overall response rate (ORR), disease control rate (DCR), and overall survival (OS) within each biomarker-defined subgroup.[6]

Clinical Trial Sites and Contact Information

The SWOG **S2101** trial is being conducted at multiple sites across the United States. A comprehensive list of locations can be found on the ClinicalTrials.gov website under the identifier NCT05136196.[4] For general inquiries regarding the trial, researchers can refer to the SWOG website or contact the National Cancer Institute. For site-specific enrollment questions, it is recommended to contact the designated person at the respective clinical trial location.



Resource	Contact Information/Identifier
ClinicalTrials.gov Identifier	NCT05136196[1]
SWOG Protocol Number	S2101[1]
General Information	National Cancer Institute: 1-800-4-CANCER[1]
SWOG Contact for Protocol Questions	INVALID-LINK[7]
SWOG Membership Inquiries	INVALID-LINK[7]

This guide provides a detailed overview for enrolling patients in the SWOG **S2101** trial. For the most current and complete information, including any protocol amendments, researchers should always refer to the official trial documentation on the SWOG and ClinicalTrials.gov websites.

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